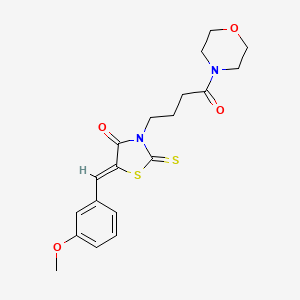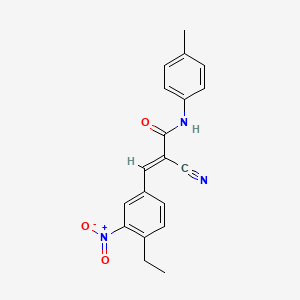
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide, commonly referred to as ENPP, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism Of Action
ENPP exerts its anti-cancer effects by inhibiting the activity of a protein called Bcl-2, which is involved in regulating cell survival. By inhibiting Bcl-2, ENPP induces apoptosis in cancer cells. ENPP has also been shown to inhibit the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
ENPP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, ENPP has been shown to have analgesic (pain-relieving) effects and to inhibit the formation of blood clots.
Advantages And Limitations For Lab Experiments
One advantage of using ENPP in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-cancer agents. However, ENPP is not without its limitations. Its low solubility in water can make it difficult to work with, and its stability can be affected by exposure to light and air.
Future Directions
There are several potential future directions for research on ENPP. One area of interest is its use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms by which ENPP exerts its anti-cancer effects. Finally, ENPP's potential use in other fields, such as material science, should also be explored.
Synthesis Methods
ENPP can be synthesized using a multi-step process that involves the reaction of 4-ethyl-3-nitroaniline with acetic anhydride to form 4-acetamido-3-nitroaniline. This intermediate product is then reacted with 4-methylbenzaldehyde and malononitrile in the presence of a base to form the final product, ENPP.
Scientific Research Applications
ENPP has been studied extensively for its potential use in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that ENPP can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. Additionally, ENPP has been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various diseases.
properties
IUPAC Name |
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-15-7-6-14(11-18(15)22(24)25)10-16(12-20)19(23)21-17-8-4-13(2)5-9-17/h4-11H,3H2,1-2H3,(H,21,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDOEILWXPDMPV-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2660620.png)
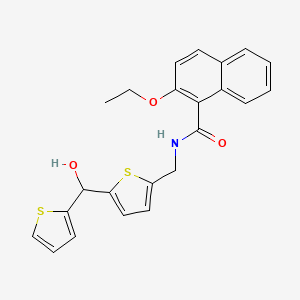
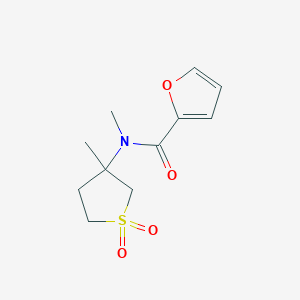
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2660629.png)
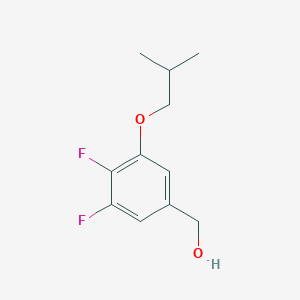

![2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate](/img/structure/B2660632.png)


![Piperidin-1-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2660637.png)
![(5-Chlorothiophen-2-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2660638.png)
![N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2660639.png)
![N-(cyanomethyl)-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2660640.png)
